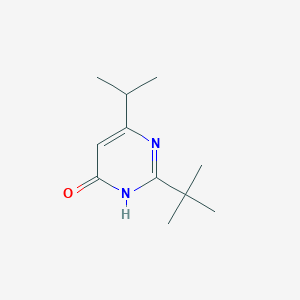

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Description

Structural Characteristics of 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

This compound represents a sophisticated example of structural modification within the dihydropyrimidine family, incorporating bulky alkyl substituents that significantly influence its physicochemical properties and potential biological activity. The compound, with the molecular formula C11H18N2O and a molecular weight of 194.27 grams per mole, demonstrates the structural elaboration possible within the basic dihydropyrimidine framework. The Chemical Abstracts Service number 1153296-66-2 uniquely identifies this compound in chemical databases, facilitating its recognition in scientific literature and commercial applications.

The structural architecture of this compound features two distinct alkyl substituents that define its molecular geometry and influence its chemical behavior. At the 2-position, the compound bears a tert-butyl group, which introduces significant steric bulk and contributes to the molecule's lipophilicity. The tert-butyl substituent, with its quaternary carbon center, provides conformational rigidity and resistance to metabolic degradation, properties that are often advantageous in pharmaceutical applications. At the 6-position, an isopropyl group (propan-2-yl) adds additional hydrophobic character while maintaining some degree of conformational flexibility compared to the more constrained tert-butyl group.

Table 1: Molecular Properties of this compound

The canonical SMILES representation "CC(C)C1=CC(=O)NC(=N1)C(C)(C)C" provides a systematic description of the compound's connectivity, illustrating the arrangement of atoms within the dihydropyrimidine ring system and the positioning of the alkyl substituents. This notation reveals the compound's symmetrical substitution pattern, with bulky alkyl groups at both the 2- and 6-positions creating a sterically hindered environment around the heterocyclic core. The InChI representation "InChI=1S/C11H18N2O/c1-7(2)8-6-9(14)13-10(12-8)11(3,4)5/h6-7H,1-5H3,(H,12,13,14)" provides additional structural information, including stereochemical details and connectivity patterns.

The compound's three-dimensional structure, as indicated by its conformer data, reveals the spatial arrangement of the substituents and their influence on the overall molecular shape. The presence of both tert-butyl and isopropyl groups creates a molecule with significant steric bulk, which may influence its binding interactions with biological targets and its pharmacokinetic properties. The electron-donating nature of these alkyl substituents also affects the electronic properties of the dihydropyrimidine ring, potentially altering its reactivity compared to less substituted derivatives.

Table 2: Structural Features and Their Implications

| Structural Feature | Position | Chemical Significance | Molecular Impact |

|---|---|---|---|

| Tert-butyl group | 2-position | Bulky, electron-donating substituent | Increased lipophilicity, steric hindrance |

| Isopropyl group | 6-position | Branched alkyl substituent | Enhanced hydrophobic interactions |

| Carbonyl group | 4-position | Hydrogen bond acceptor | Potential for protein binding |

| NH group | Ring nitrogen | Hydrogen bond donor | Contributes to pharmacophore |

Historical Context of Biginelli Reaction Derivatives in Heterocyclic Chemistry

The historical development of 3,4-dihydropyrimidin-4-one derivatives finds its origins in the pioneering work of Pietro Biginelli, an Italian chemist who first reported the multicomponent reaction that bears his name in 1891. Pietro Giacomo Biginelli (1860-1937) was born in Palazzolo Vercellese in what was then the Kingdom of Sardinia, and his scientific career began at the University of Turin under the mentorship of Icilio Guareschi, a renowned Italian chemist and chemistry historian. Biginelli's initial academic work focused on the polyhalogenation of naphthalene, but his most significant contribution to chemistry emerged during his tenure at the University of Florence, where he worked in the laboratories of Hugo Schiff.

The discovery of the Biginelli reaction occurred through Biginelli's systematic investigation of the condensation reactions between ethyl acetoacetate, aldehydes, and urea. Building upon earlier observations by Schiff and Behrend, Biginelli explored the thermal reaction of these three components in absolute ethanol, leading to the formation of a crystalline precipitate with the molecular formula C14H16N2O3. Through extensive analytical work, including elemental analysis and structural determination, Biginelli concluded that the ternary adduct possessed a heterocyclic rather than linear structure, marking the first recognition of the dihydropyrimidine scaffold. This groundbreaking work established the foundation for what would become one of the most important multicomponent reactions in organic chemistry.

The initial characterization of Biginelli's products involved some misinterpretation, as he originally described the compounds as alpha-benzuramido-crotonacetic ester or ethyl-alpha-salicyluramido-crotonate with open-chain acyclic structures. However, Biginelli later corrected this interpretation through expanded studies that demonstrated the cyclic pyrimidine nature of the products, though he retained the original chemical nomenclature. This evolution in understanding reflects the analytical challenges of the late 19th century and demonstrates Biginelli's commitment to rigorous scientific investigation despite the limitations of contemporary analytical techniques.

Table 3: Historical Milestones in Biginelli Reaction Development

The historical significance of the Biginelli reaction extends beyond its initial discovery to encompass its evolution as a fundamental tool in heterocyclic synthesis. During the early 20th century, condensation reactions involving ureas were considered "old-fashioned," and Biginelli's reaction faded into relative obscurity. However, the resurgence of interest in multicomponent reactions during the latter half of the 20th century led to renewed appreciation for the Biginelli methodology, particularly as researchers recognized the pharmaceutical potential of dihydropyrimidine derivatives.

The mechanistic understanding of the Biginelli reaction has evolved significantly since its initial discovery, with multiple proposed pathways reflecting the complexity of this multicomponent process. Sweet's 1973 mechanism suggested that aldol condensation between ethyl acetoacetate and the aryl aldehyde was the rate-limiting step, leading to carbenium ion formation followed by nucleophilic addition of urea. This mechanistic proposal was later superseded by Kappe's 1997 mechanism, which began with rate-determining nucleophilic addition of urea to the aldehyde, followed by acid-catalyzed condensation and subsequent cyclization through beta-ketoester addition to the imine bond.

The contemporary understanding of Biginelli reaction derivatives encompasses their role as versatile scaffolds for pharmaceutical development, with compounds like this compound representing sophisticated structural elaborations of the original Biginelli framework. Modern synthetic approaches have addressed the limitations of the classical reaction, including long reaction times and moderate yields with certain aldehydes, through the development of modified catalytic systems and reaction conditions. These advances have enabled the synthesis of structurally diverse dihydropyrimidine libraries, facilitating structure-activity relationship studies and the identification of compounds with enhanced biological activities.

Properties

IUPAC Name |

2-tert-butyl-4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-7(2)8-6-9(14)13-10(12-8)11(3,4)5/h6-7H,1-5H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAUXULMHMNNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a. Multicomponent Reactions (MCRs)

- Combines aldehydes, β-ketoesters, and urea in one pot.

- Advantage : Reduced steps, higher atom economy.

b. Microwave-Assisted Synthesis

- Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).

- Yield : Comparable to traditional methods (88–90%).

Analytical Characterization

- XRPD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm Form-A crystallinity.

- HPLC : Purity >99% with isopropyl alcohol and chloro impurities <0.02%.

- NMR : δ 1.25 (s, tert-butyl), δ 1.40 (d, isopropyl), δ 5.10 (s, NH).

Challenges and Mitigation

- Byproduct Formation :

- Scale-Up :

- Batch processes preferred for intermediates.

- Continuous flow systems under exploration for MCRs.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidinones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Research indicates that derivatives of dihydropyrimidinones, including 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, exhibit significant antidiabetic properties. These compounds may act as inhibitors of enzymes involved in glucose metabolism, thereby aiding in the management of diabetes mellitus. Studies have demonstrated their efficacy in lowering blood glucose levels in diabetic models, highlighting their potential for therapeutic use.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research shows that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Further research is needed to elucidate its mechanisms and potential as an anticancer agent.

Material Science Applications

1. Polymer Chemistry

The compound serves as a building block in polymer synthesis. Its unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Researchers are exploring its incorporation into various polymer matrices to enhance performance characteristics.

2. Organic Electronics

Due to its electronic properties, this compound is being studied for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material could lead to improved efficiency in these devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antidiabetic Activity | Demonstrated significant reduction in blood glucose levels in diabetic rats. |

| Study 2 | Antimicrobial Properties | Inhibited growth of E. coli and S. aureus with low MIC values. |

| Study 3 | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study 4 | Polymer Chemistry | Enhanced thermal stability of polystyrene composites when incorporated at specific ratios. |

| Study 5 | Organic Electronics | Improved charge mobility when used as an additive in OLED materials leading to higher brightness levels. |

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Dihydropyrimidinone analogs differ in substituent groups at positions 2, 5, and 6, leading to variations in physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Analogs

Key Observations:

- Steric and Electronic Effects : The tert-butyl group in the target compound enhances steric hindrance compared to methylthio (8b, 8c) or hydroxyethyl () substituents. This may reduce enzymatic degradation but could also lower solubility.

- Melting Points: Analogs like 8b and 8c exhibit higher melting points (252–254°C and 229–231°C, respectively) due to stronger intermolecular interactions (e.g., hydrogen bonding from amino groups) compared to the target compound, where data is unavailable .

- Synthetic Yields: The p-anisidino-substituted analog (8c) achieves an 85% yield, suggesting favorable reaction kinetics for aryl amino substituents under similar conditions .

Functional Group Impact on Reactivity and Bioactivity

- Brominated Derivatives : The bromine atom in 5-bromo-3-methyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one () introduces electrophilic reactivity, making it a candidate for further functionalization via cross-coupling reactions.

- Thioether Groups : Methylthio-substituted analogs (e.g., 8b, 8c) may exhibit redox activity or serve as prodrugs, as seen in other sulfur-containing pharmaceuticals .

Pharmacokinetic Considerations

- Lipophilicity : The tert-butyl and isopropyl groups in the target compound increase logP values compared to hydroxy-substituted analogs (e.g., ), likely enhancing blood-brain barrier penetration but risking higher plasma protein binding.

- Metabolic Stability: Hydroxyethyl or amino groups () may confer susceptibility to Phase I oxidation or Phase II conjugation, whereas the tert-butyl group in the target compound could resist metabolic degradation.

Biological Activity

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones, which have garnered attention for their diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

Recent studies have highlighted the compound's role as a selective antagonist of the A2B adenosine receptor (A2B AdoR). This receptor is implicated in various physiological processes, including inflammation and cancer progression. The compound exhibited a submicromolar affinity with a value of approximately 585.5 nM, indicating its potential as a therapeutic agent targeting A2B AdoR pathways .

Structure-Activity Relationships (SAR)

The optimization of the 3,4-dihydropyrimidinone scaffold has revealed that modifications at specific positions significantly influence biological activity. For instance, variations at the R4 position with different substituents such as furyl and thienyl groups led to enhanced binding affinities for the A2B receptor. Notably, compounds with 3-furyl or 3-thienyl groups demonstrated values as low as 23.6 nM .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Study on A2B Receptor Antagonism

In a study evaluating the pharmacological profile of various dihydropyrimidinones, this compound was identified as one of the most potent antagonists of the A2B receptor. The study utilized binding assays to determine the affinity and selectivity of this compound against other adenosine receptors (A1, A2A, and A3), confirming its specificity for the A2B subtype .

Future Directions

Ongoing research focuses on further elucidating the mechanisms behind the biological activities of this compound. Future studies are expected to explore:

- In Vivo Efficacy : Testing in animal models to validate therapeutic potential.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with target receptors.

- Synthetic Modifications : Developing derivatives with improved potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The Biginelli-like multicomponent reaction is a common approach for synthesizing dihydropyrimidinones. A typical procedure involves refluxing aldehydes, β-keto esters, and urea/thiourea in a solvent system (e.g., n-heptane-toluene) with a Lewis acid catalyst like ZnCl₂. Reaction monitoring via TLC and purification by recrystallization are critical steps. Yield optimization depends on solvent polarity, catalyst loading, and temperature gradients. For example, ZnCl₂ enhances cyclocondensation efficiency by stabilizing intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic characterization includes:

- Melting point analysis (mp: ~214–216°C, based on analogous dihydropyrimidinones) .

- HPLC/GC-MS for purity assessment, leveraging retention indices (RI: 1.626 for related compounds) .

- FT-IR to confirm carbonyl (C=O) and NH stretches. Advanced studies may require NMR (¹H/¹³C) for regiochemical confirmation and XRD for crystallographic data, though these are not explicitly documented in the evidence.

Q. How should researchers handle stability and storage considerations for this compound?

Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or hydrolysis. Safety data for analogous compounds (R-phrases: R22-36/37/38) indicate toxicity via inhalation, skin contact, or ingestion. Use fume hoods, gloves, and PPE during handling .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms and regioselectivity in dihydropyrimidinone synthesis?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., ARTn or GRRM) can map transition states and intermediates. ICReDD’s methodology integrates computed activation energies with experimental data to identify rate-determining steps and optimize regioselectivity. For example, steric effects from the tert-butyl group may hinder nucleophilic attack at specific positions .

Q. How can contradictory data on catalytic efficiency (e.g., ZnCl₂ vs. enzyme-based systems) be resolved?

Employ Design of Experiments (DoE) to systematically vary catalyst type, solvent, and temperature. For instance, factorial designs (e.g., 2³ full factorial) can isolate interactions between variables. Contrast ZnCl₂’s Lewis acidity with enzymatic catalysts (e.g., lipases) to assess green chemistry metrics (atom economy, E-factor) .

Q. What advanced separation techniques improve purification of structurally similar dihydropyrimidinone derivatives?

High-performance countercurrent chromatography (HPCCC) or chiral stationary phase HPLC can resolve enantiomers or diastereomers. Membrane technologies (e.g., nanofiltration) may separate by molecular weight in continuous-flow systems, though this requires pilot-scale validation .

Q. How can researchers leverage machine learning (ML) to predict physicochemical properties or biological activity?

Train ML models on datasets of dihydropyrimidinones with known properties (e.g., logP, solubility, bioactivity). Use descriptors like molecular fingerprints, topological indices, or quantum mechanical parameters. ICReDD’s data-driven framework exemplifies this by linking computational predictions with high-throughput screening .

Methodological Challenges and Solutions

Q. What experimental designs address low yields in scaled-up synthesis?

Apply response surface methodology (RSM) to optimize parameters like catalyst concentration, solvent ratio, and reaction time. For example, a central composite design (CCD) can identify non-linear relationships between variables, minimizing side reactions (e.g., dimerization) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Perform single-crystal XRD to determine absolute configuration. If crystallization fails, use dynamic NMR to study conformational equilibria or DFT-based conformational analysis to predict stable conformers .

Q. What strategies validate the absence of tautomeric forms in solution?

Combine variable-temperature NMR with UV-Vis spectroscopy to monitor tautomeric equilibria. Computational studies (e.g., MD simulations) can predict dominant tautomers under specific solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.